molecular formula C24H23ClN2O5 B254023 N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide

N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide

Cat. No. B254023
M. Wt: 454.9 g/mol
InChI Key: GWCLEJGEOFCATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has a molecular weight of 481.99 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes involved in various physiological processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound also inhibits the activity of phosphodiesterase, which is involved in the regulation of intracellular cyclic nucleotide levels.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various physiological processes. Moreover, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. It also exhibits potent biological activity at low concentrations, which makes it suitable for use in various assays. However, this compound has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its preparation. Moreover, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research on N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide. One potential area of research is the development of more potent derivatives of this compound that exhibit enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications. Moreover, the anticancer properties of this compound could be further explored for the development of novel cancer therapies. Finally, the potential applications of this compound in the treatment of inflammatory diseases could also be investigated.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-(2-amino-2-oxoethyl)phenyl 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain this compound. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide has been extensively researched for its potential applications in scientific research. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Moreover, this compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various physiological processes.

properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23ClN2O5/c1-15-12-17(25)6-10-20(15)27-24(29)16-4-7-18(8-5-16)32-14-23(28)26-21-13-19(30-2)9-11-22(21)31-3/h4-13H,14H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

GWCLEJGEOFCATK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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